molecular formula C10H15NO3 B195012 Metanephrine CAS No. 5001-33-2

Metanephrine

Cat. No.: B195012
CAS No.: 5001-33-2
M. Wt: 197.23 g/mol
InChI Key: JWJCTZKFYGDABJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Metanephrine, also known as metadrenaline, is a metabolite of epinephrine (also known as adrenaline) created by the action of catechol-O-methyl transferase on epinephrine . The primary targets of this compound are the same as those of epinephrine, which include various adrenergic receptors .

Mode of Action

This compound, being a metabolite of epinephrine, does not have direct action on its targets. Instead, it is the parent compound, epinephrine, that interacts with its targets. Epinephrine is a sympathomimetic drug that causes an adrenergic receptive mechanism on effector cells and mimics all actions of the sympathetic nervous system except those on the facial arteries and sweat glands .

Biochemical Pathways

Metanephrines, which include this compound and northis compound, are biologically inactive products derived from O-methylation of the catecholamine hormones, epinephrine and norepinephrine, through a reaction mediated by the enzyme, catechol-o-methyltransferase (COMT) . While the majority of norepinephrine metabolism is catalyzed by the enzyme monoamine oxidase (MAO) predominantly in sympathetic neurons, a smaller amount of norepinephrine metabolism, and all of epinephrine metabolism, occurs through the action of COMT in extraneuronal tissues as well as in the adrenal medullary chromaffin cells .

Pharmacokinetics

About 40% of a parenteral dose of epinephrine is excreted in urine as this compound . This indicates that this compound is a significant component of the body’s process of metabolizing and eliminating epinephrine.

Result of Action

Marked this compound elevations are highly suggestive of PPGL .

Action Environment

The production and action of this compound can be influenced by various environmental factors. For instance, certain medications can interfere with the metabolism of epinephrine and thus affect the levels of this compound in the body . Additionally, conditions that stimulate the sympathetic nervous system, such as stress or certain diseases, can lead to increased production of epinephrine and subsequently this compound.

Safety and Hazards

Metanephrine hydrochloride has certain safety and hazard considerations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Comparison with Similar Compounds

Uniqueness: this compound is unique in that it is a specific metabolite of epinephrine and serves as a crucial biomarker for diagnosing adrenal gland tumors. Its stability and specificity make it an essential compound in clinical diagnostics .

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJCTZKFYGDABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863478
Record name Metanephrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metanephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5001-33-2, 2282-54-4
Record name Metanephrine
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URL https://commonchemistry.cas.org/detail?cas_rn=5001-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Metanephrine
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URL https://commonchemistry.cas.org/detail?cas_rn=2282-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metanephrine
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Record name Metanephrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METANEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZE0530JEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Metanephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of I-109 (1.3 mmol, 0.70 g) in dioxane (14 mL) is added to three Endeavor reactors. [1,1′-Bis(diphenylphosphino)ferrocene]dichloro palladium(II) dichloromethane adduct (0.07 mmol, 0.05 g), triethylamine (2.6 mmol, 0.36 mL) and water (0.15 mL) are added to each reactor. The reaction mixture is stirred at 100° C. under CO atmosphere at 100 psi for 15 h to yield I-145 (0.47 g, 72%). I-145 (0.1 mmol, 0.05 g) and pyrrolidine (0.25 mmol, 0.020 mL) in DMF (2 mL) is treated with TBTU (0.05 g, 0.16 mmol) followed by Hunig's base (0.20 mL, 1.15 mmol) and the mixture is stirred at 40° C. for 2 h. Water (10 mL) is added and the organics are extracted with DCM (2×5 mL). Organics are combined and concentrated to give I-146 that is dissolved in THF (1 mL), methanol (1 mL) and aqueous 5M NaOH (0.25 mL) and heated at 60° C. for 5 min and then stirred at ambient temperature for 5 min. The mixture is concentrated and diluted with DCM, then acidified to pH=5-6 with 1N HCl. The mixture is concentrated in vacuo and purified by HPLC to give the title compound (0.010 g, 57%).
[Compound]
Name
[1,1′-Bis(diphenylphosphino)ferrocene]dichloro palladium(II) dichloromethane
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.05 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is metanephrine a valuable biomarker for PPGLs?

A1: Pheochromocytomas and paragangliomas are tumors that originate from chromaffin cells. These cells are responsible for producing and secreting catecholamines, primarily norepinephrine and epinephrine. [] Metanephrines are O-methylated metabolites of catecholamines, produced within the tumor cells through the action of the enzyme catechol-O-methyltransferase (COMT). [, ] Because this metabolic pathway occurs within the tumor itself, this compound serves as a more direct marker of tumor activity compared to circulating catecholamines, which are also influenced by factors like stress and medication. []

Q2: Are there differences in the diagnostic accuracy of plasma free metanephrines versus total metanephrines?

A2: The research on the comparative efficacy of plasma free metanephrines versus total metanephrines is ongoing. [, ] Some studies suggest that both tests perform comparably in diagnosing PPGLs, particularly in individuals without renal dysfunction. [] Further research is necessary to determine if one test offers a clear advantage in terms of sensitivity and specificity. []

Q3: Does the patient's position during blood draw impact plasma this compound levels?

A3: Yes, studies have demonstrated that plasma northis compound concentrations are significantly affected by patient position during blood sampling. [, , ] Samples collected from patients in a supine position, after a period of rest, consistently yield lower northis compound levels compared to samples taken when the patient is seated or standing. [, , ] This difference is attributed to the effect of gravity on venous pooling and catecholamine release. [, ] Using reference ranges derived from supine blood sampling is crucial to minimize false-positive results, particularly for northis compound. [, ]

Q4: What is the role of methoxytyramine in PPGL diagnosis?

A4: Methoxytyramine is the O-methylated metabolite of dopamine. [] While northis compound and this compound are the primary biomarkers for PPGLs, measuring plasma methoxytyramine can be helpful in identifying the rare dopamine-producing PPGLs. [] Studies show that including methoxytyramine analysis can improve diagnostic sensitivity, especially for head and neck paragangliomas (HNPGLs), which are more likely to secrete dopamine. []

Q5: Can medications interfere with this compound testing?

A5: Yes, certain medications can significantly interfere with the accuracy of this compound testing. [, , ] Tricyclic antidepressants and phenoxybenzamine are known to elevate plasma northis compound levels, potentially leading to false-positive results. [, ] Similarly, levodopa, a medication used in Parkinson's disease, can significantly increase plasma and urinary methoxytyramine concentrations. [, ]

Q6: Can dietary factors influence this compound levels?

A6: Consuming foods rich in catecholamines can transiently increase both plasma and urinary this compound levels. [] For instance, a diet high in bananas, oranges, pineapples, and certain berries might lead to falsely elevated test results. [] It is essential to inquire about recent dietary intake when interpreting this compound measurements.

Q7: Does the patient's health status, aside from PPGLs, affect this compound levels?

A7: Yes, underlying health conditions can affect this compound levels. For instance, critically ill dogs showed significantly higher urinary catecholamine and this compound levels compared to healthy dogs. [] Similarly, patients with congestive heart failure or other forms of secondary hypertension may also have elevated plasma catecholamine levels, potentially making it difficult to differentiate from PPGLs based solely on biochemical tests. []

Q8: What analytical techniques are used to measure metanephrines?

A8: Metanephrines are typically measured using sophisticated analytical techniques like high-performance liquid chromatography (HPLC) with electrochemical detection (ED) or tandem mass spectrometry (MS/MS). [, , , , , ] These techniques offer high sensitivity and specificity, crucial for accurate diagnosis and monitoring of PPGLs.

Q9: Are there specific considerations for this compound analysis in patients undergoing hemodialysis?

A9: Yes, specific considerations are necessary for accurate this compound testing in patients undergoing hemodialysis. [] Studies indicate that blood sampling timing and site significantly influence plasma this compound levels in these patients. [] Collecting blood from the dialysis shunt near the end of the hemodialysis session, along with using appropriate reference intervals specific to this patient population, is crucial for minimizing false-negative diagnoses. []

Q10: What are the potential research areas related to this compound in the context of PPGLs?

A10: Future research can focus on:

  • Understanding the interplay between genotype, adrenomedullary function, and disease severity in CAH. []
  • Investigating the use of plasma free this compound as a biomarker for disease severity in 21-hydroxylase deficiency. []

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